

Application of Cannabidiol (CBD) in 3D Organoid Cultures: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid cultures have emerged as a pivotal technology in biomedical research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures. These self-organizing, multicellular structures mimic the architecture and function of native organs, providing a powerful platform for studying disease pathogenesis and evaluating therapeutic responses. Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant interest for its therapeutic potential across a spectrum of diseases, including inflammatory disorders and cancer. This document provides detailed application notes and protocols for the use of CBD in 3D organoid cultures of the intestine, colorectal cancer, and glioblastoma, summarizing key quantitative data and outlining experimental methodologies.

Application Notes Intestinal Organoids

Intestinal organoids, derived from adult stem cells residing in the crypts of Lieberkühn, recapitulate the structure and function of the intestinal epithelium. CBD has demonstrated significant anti-inflammatory effects in these models. Treatment of mature ileal organoids with CBD has been shown to decrease the expression of inflammatory markers induced by inflammatory stimuli like TNF α and LPS.[1] This suggests a potential therapeutic application of



CBD in inflammatory bowel diseases (IBD). The mechanism of action in normal intestinal organoids appears to involve the modulation of cannabinoid receptors, particularly CB2, and other pathways that regulate inflammation and immune responses.[2][3][4]

Colorectal Cancer (CRC) Organoids

Patient-derived colorectal cancer organoids are invaluable for studying tumor biology and testing anti-cancer agents. CBD has been shown to exert potent anti-tumor effects in CRC models by inhibiting cell proliferation, migration, and invasion, and inducing apoptosis.[5] Notably, CBD's efficacy appears to be independent of common CRC mutations such as KRAS and BRAF.[5] The anti-cancer effects of CBD in CRC organoids are mediated through multiple signaling pathways, including the activation of the CB2 receptor, induction of endoplasmic reticulum (ER) stress, and suppression of the Wnt/β-catenin signaling pathway.[5]

Glioblastoma (GBM) Organoids

Glioblastoma is an aggressive and highly invasive brain tumor with a poor prognosis. Glioblastoma organoids, generated from patient-derived tumor cells, provide a robust model for studying GBM pathology and evaluating novel therapies. CBD has shown promise in preclinical GBM models by reducing tumor cell viability and proliferation.[6][7] The mechanisms underlying CBD's anti-glioblastoma effects include the induction of apoptosis, perturbation of mitochondrial function, and activation of stress-related signaling pathways such as JNK and MAPK p38.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of CBD on various organoid and cell line models as reported in the literature.

Table 1: IC50 Values of CBD in Colorectal Cancer Cell Lines



Cell Line	Treatment Duration	IC50 (μM)	Reference
SW-620	48 hours	3.90	[8]
HCT116	24 hours	13.46	[5]
HT-29	24 hours	34.04	[5]
LS174T	24 hours	24.68	[5]
LS513	24 hours	42.14	[5]
SW620	24 hours	5.4	[9]
SW480	24 hours	10.4	[9]
HCT116	24 hours	10.8	[9]
Caco-2	24 hours	20	[9]
SW620	48 hours	4.7	[9]
SW480	48 hours	5.8	[9]
HCT116	48 hours	5.7	[9]
Caco-2	48 hours	13.8	[9]
HT29	24 hours	54-61	[10]

Table 2: Effects of CBD on Glioblastoma Cell Viability



Cell Line	CBD Concentration	Effect	Reference
U87MG	10 μΜ	Significant reduction in cell viability	[9]
LN229	10 μΜ	43% reduction in cell viability	[9]
U87MG & U373MG	0-20 μg/mL (96h)	Dose-dependent decrease in cell proliferation	[7]
SDT3G & J3TBG (canine)	0-20 μg/mL (96h)	Dose-dependent decrease in cell proliferation	[7]

Table 3: CBD-Induced Apoptosis in Colorectal Cancer Cells

Cell Line	CBD Concentration (µg/mL)	% Apoptotic Cells (Late Stage, 24h)	Reference
HCT116	20	~75%	[5]
HT-29	40	~70%	[5]
LS174T	40	~60%	[5]
LS513	40	~50%	[5]

Experimental Protocols

Protocol 1: Establishment and Culture of Human Colorectal Cancer Organoids

This protocol is adapted from established methods for generating organoids from primary human colorectal cancer tissues.[11]

Materials:

Fresh colorectal cancer tissue



- Washing Medium (Advanced DMEM/F12 with 1x GlutaMAX, 10 mM HEPES, 1x Penicillin-Streptomycin)
- Digestion Medium (Washing Medium with 1 mg/mL Collagenase IV and 10 μM Y-27632)
- Basement Membrane Matrix (e.g., Matrigel®)
- Colorectal Cancer Organoid Growth Medium (Advanced DMEM/F12, 1x B27 supplement, 1x N2 supplement, 1.25 mM N-acetylcysteine, 10 mM Nicotinamide, 50 ng/mL human EGF, 100 ng/mL human Noggin, 500 ng/mL human R-spondin1, 10 μM Y-27632, 100 μg/mL Primocin)
- 24-well culture plates

Procedure:

- Collect fresh tumor tissue in ice-cold Washing Medium.
- Wash the tissue multiple times with Washing Medium to remove debris.
- Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
- Transfer the fragments to a 15 mL conical tube and add 10 mL of Digestion Medium.
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Centrifuge the digest at 300 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the pellet in 10 mL of cold Washing Medium.
- Pass the suspension through a 100 µm cell strainer to remove undigested tissue.
- Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in an appropriate volume of Basement Membrane Matrix on ice.
- Plate 50 μL domes of the cell-matrix mixture into a pre-warmed 24-well plate.
- Polymerize the domes by incubating at 37°C for 15-20 minutes.



- Gently add 500 µL of pre-warmed Colorectal Cancer Organoid Growth Medium to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 2: CBD Treatment of 3D Organoids

This protocol provides a general framework for treating established organoids with CBD.

Materials:

- Established organoid cultures (e.g., CRC, glioblastoma, intestinal)
- Cannabidiol (CBD) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
- · Appropriate organoid growth medium
- Multi-well culture plates

Procedure:

- Prepare a series of CBD dilutions in the appropriate organoid growth medium from the stock solution. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control (e.g., <0.1% DMSO).
- Carefully remove the existing medium from the organoid cultures.
- Gently add the medium containing the desired concentration of CBD or the vehicle control to each well.
- Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
- At the end of the treatment period, the organoids can be harvested for downstream analysis (e.g., viability assays, RNA/protein extraction, immunofluorescence).

Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)

This protocol is for assessing the viability of organoids in a 3D culture format.

Materials:



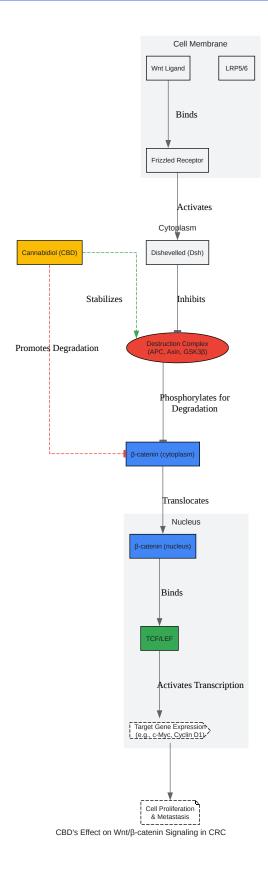
- CBD-treated and control organoid cultures in a multi-well plate
- CellTiter-Glo® 3D Reagent
- Opaque-walled multi-well plate suitable for luminescence measurements
- Plate shaker
- Luminometer

Procedure:

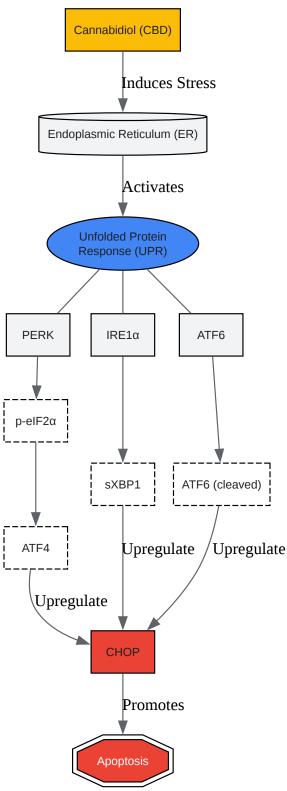
- Equilibrate the CellTiter-Glo® 3D Reagent and the organoid plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
- Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
- Transfer the lysate to an opaque-walled multi-well plate.
- Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.

Visualizations: Signaling Pathways and Workflows CBD's Effect on Wnt/β-catenin Signaling in Colorectal Cancer



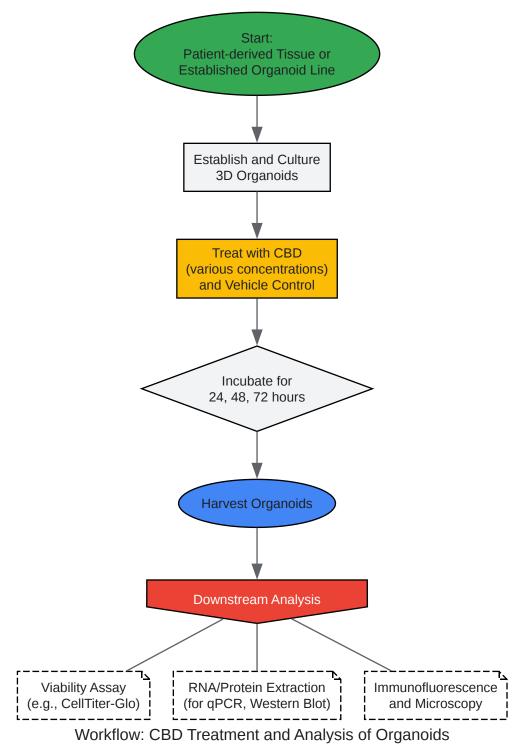






CBD-Induced ER Stress in Cancer Organoids





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